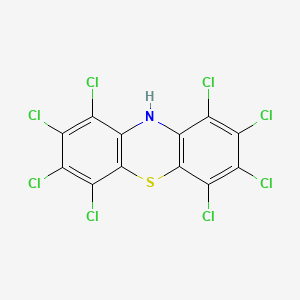
1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine is a chlorinated derivative of phenothiazine, a heterocyclic compound with a wide range of applications in chemistry and medicine. This compound is characterized by the presence of eight chlorine atoms attached to the phenothiazine core, which significantly alters its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine typically involves the chlorination of phenothiazine. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure complete chlorination and to avoid the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying the interactions between chlorinated compounds and biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine involves its interaction with various molecular targets. The presence of multiple chlorine atoms enhances its ability to interact with proteins and enzymes, potentially inhibiting their activity. The compound may also disrupt cellular membranes, leading to cell death in microbial or cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin: Another highly chlorinated compound with significant environmental and biological impact.
1,2,3,4,6,7,8,9-Octachlorodibenzofuran: Similar in structure and reactivity, used in various industrial applications.
Uniqueness
1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine is unique due to its phenothiazine core, which imparts distinct chemical and biological properties. Its high degree of chlorination makes it particularly reactive and useful in specialized applications.
Eigenschaften
CAS-Nummer |
739-83-3 |
|---|---|
Molekularformel |
C12HCl8NS |
Molekulargewicht |
474.8 g/mol |
IUPAC-Name |
1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine |
InChI |
InChI=1S/C12HCl8NS/c13-1-3(15)7(19)11-9(5(1)17)21-10-6(18)2(14)4(16)8(20)12(10)22-11/h21H |
InChI-Schlüssel |
HSYOTPJQXFKNMU-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)SC3=C(N2)C(=C(C(=C3Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)


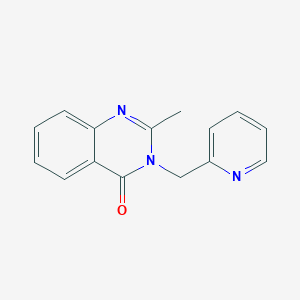
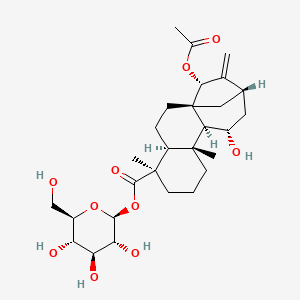
![N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide](/img/structure/B14759109.png)
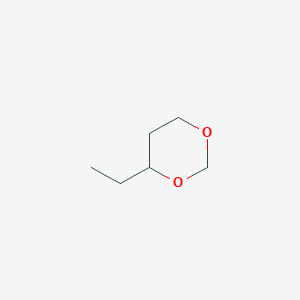
![Cyclohepta[b][1,4]diazepine](/img/structure/B14759132.png)

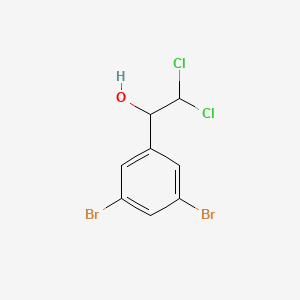
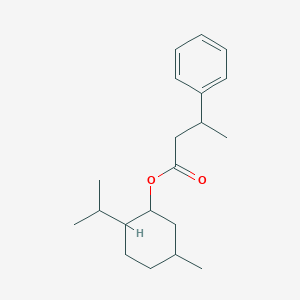
![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)

